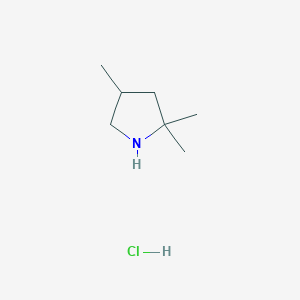![molecular formula C16H25Cl2NO B1395408 3-{[2-(Sec-butyl)-4-chlorophenoxy]-methyl}piperidine hydrochloride CAS No. 1220016-71-6](/img/structure/B1395408.png)
3-{[2-(Sec-butyl)-4-chlorophenoxy]-methyl}piperidine hydrochloride
Descripción general
Descripción
3-{[2-(Sec-butyl)-4-chlorophenoxy]-methyl}piperidine hydrochloride, or 3SB-4CPMHCl, is a synthetic organic compound commonly used in scientific research. It is a white crystalline solid that is insoluble in water and has a melting point of 97-99°C. It has a wide range of applications in various fields such as biochemistry, pharmacology, and medicinal chemistry. This compound is an important tool in the development of new drugs and treatments, and has been studied extensively in the past few decades.
Mecanismo De Acción
The mechanism of action of 3SB-4CPMHCl is not fully understood. However, it is believed to act as a reversible inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme leads to an increase in acetylcholine levels, which can lead to various physiological effects.
Efectos Bioquímicos Y Fisiológicos
3SB-4CPMHCl has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of acetylcholine, which can lead to increased alertness and improved cognitive function. In addition, it has been shown to increase heart rate and blood pressure, and to reduce the levels of certain hormones such as cortisol and adrenaline. Furthermore, it has been shown to increase the activity of the enzyme monoamine oxidase, which is involved in the breakdown of certain neurotransmitters such as serotonin and dopamine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3SB-4CPMHCl in laboratory experiments is its relatively low toxicity. It is also relatively inexpensive and easy to obtain. However, it is important to note that its effects on the body are not fully understood and it should be used with caution. In addition, it can be difficult to obtain in large quantities and it may not be suitable for certain experiments.
Direcciones Futuras
There are a number of potential future directions for research involving 3SB-4CPMHCl. For example, further studies could be conducted to better understand its mechanism of action and the biochemical and physiological effects it has on the body. In addition, further research could be conducted to explore its potential applications in the treatment of various diseases. Finally, further studies could be conducted to develop more efficient methods for synthesizing this compound.
Aplicaciones Científicas De Investigación
3SB-4CPMHCl has been used extensively in scientific research. It is a useful tool for studying the biochemical and physiological effects of compounds on the human body. It has been used to study the effects of various drugs on the cardiovascular system, the nervous system, and the endocrine system. In addition, it has been used to study the pharmacokinetics and pharmacodynamics of various drugs. Furthermore, it has been used to study the mechanism of action of various drugs and the effects of drug-drug interactions.
Propiedades
IUPAC Name |
3-[(2-butan-2-yl-4-chlorophenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO.ClH/c1-3-12(2)15-9-14(17)6-7-16(15)19-11-13-5-4-8-18-10-13;/h6-7,9,12-13,18H,3-5,8,10-11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZVQVWOQKSPLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=C(C=CC(=C1)Cl)OCC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[2-(Sec-butyl)-4-chlorophenoxy]-methyl}piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2,7-Diazaspiro[4.5]decan-3-one](/img/structure/B1395335.png)
![4-hydroxy-1-methyl-2,2-dioxo-N-phenyl-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carboxamide](/img/structure/B1395338.png)


![2-Methylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride](/img/structure/B1395343.png)


